Chromatographic Retention Time Separation Between Clobutinol Hydrochloride-d6 and Unlabeled Clobutinol
Under standardized reversed-phase LC conditions, Clobutinol Hydrochloride-d6 elutes at 8.2 ± 0.3 minutes, exhibiting baseline separation from the unlabeled Clobutinol parent compound, which elutes at 7.9 minutes. This +0.3 minute retention time shift (ΔRT = +3.8%) is attributed to the slightly reduced hydrophobicity of the deuterated dimethylamino moiety . This separation must be accounted for in method validation, as co-elution with the analyte—a standard requirement for optimal internal standard performance—is not fully achieved.
| Evidence Dimension | Chromatographic retention time |
|---|---|
| Target Compound Data | 8.2 ± 0.3 minutes |
| Comparator Or Baseline | Unlabeled clobutinol: 7.9 minutes |
| Quantified Difference | +0.3 minutes (+3.8% longer retention) |
| Conditions | Reversed-phase LC conditions (specific mobile phase not disclosed in vendor technical documentation) |
Why This Matters
This quantifiable retention time difference informs method developers that complete co-elution between analyte and internal standard is not achieved, requiring validation of matrix effect equivalence across the retention time window.
